CCT239065

Description

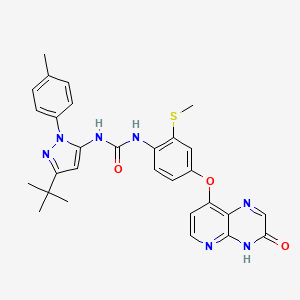

Structure

3D Structure

Properties

IUPAC Name |

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16H,1-5H3,(H,30,34,37)(H2,32,33,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDHTKGXXMJUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=C5C(=NC=C4)NC(=O)C=N5)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the PPM1D/Wip1 Axis: A Technical Guide to the Mechanism of CCT007093

An Important Clarification on Compound Nomenclature: Initial searches for "CCT239065" indicate that this compound is an inhibitor of the mutant protein kinase V600E BRAF and is not associated with the PPM1D/Wip1 phosphatase pathway[1][2]. It is highly probable that the intended compound of interest for this technical guide is CCT007093 , a well-characterized inhibitor of PPM1D/Wip1 phosphatase[3][4][5][6]. This guide will, therefore, focus on the mechanism of action of CCT007093.

Executive Summary

CCT007093 is a small molecule inhibitor of the Serine/Threonine phosphatase, Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1 (Wild-type p53-induced phosphatase 1). PPM1D is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway. Overexpression of PPM1D is observed in several human cancers and is associated with attenuated p53 activity and resistance to chemotherapy. CCT007093 restores the function of the p53 pathway by inhibiting PPM1D, leading to increased phosphorylation of key DDR proteins, activation of p53, and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53. This guide provides an in-depth overview of the mechanism of action of CCT007093, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of PPM1D Phosphatase

The primary molecular target of CCT007093 is the PPM1D/Wip1 phosphatase. PPM1D functions to dephosphorylate and inactivate key proteins in the DNA damage response pathway, most notably the tumor suppressor p53 and the upstream kinase p38 MAPK. By inhibiting the catalytic activity of PPM1D, CCT007093 effectively removes this negative regulation, leading to the hyperactivation of the p53 signaling cascade.

Biochemical Potency

Quantitative analysis of the inhibitory activity of CCT007093 against PPM1D has been determined through in vitro enzymatic assays.

| Compound | Target | IC50 | Assay Substrate | Reference |

| CCT007093 | PPM1D (Wip1) | 8.4 μM | Recombinant phospho-p38 | [3][4][5][6] |

Signaling Pathway: Reactivation of the p53 Tumor Suppressor Axis

The inhibition of PPM1D by CCT007093 initiates a signaling cascade that converges on the activation of the p53 tumor suppressor protein. This pathway is a cornerstone of cellular defense against oncogenic stress.

As depicted in Figure 1, CCT007093 inhibits PPM1D, preventing the dephosphorylation of p53 and p38 MAPK. This leads to the accumulation of phosphorylated, active p53, which then translocates to the nucleus and induces the expression of its target genes, including the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest, and pro-apoptotic proteins like BAX and PUMA, leading to programmed cell death.

Cellular Effects of CCT007093

The biochemical inhibition of PPM1D by CCT007093 translates into potent anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with an intact p53 pathway and high levels of PPM1D expression.

| Cell Line | Cancer Type | PPM1D Status | Effect of CCT007093 | Reference |

| MCF-7 | Breast Cancer | Overexpressed | Reduced cell viability, induction of p38 phosphorylation | [6][7] |

| KPL-1 | Breast Cancer | Overexpressed | Reduced cell viability | [3] |

| SMOV-2 | Ovarian Clear Cell Carcinoma | Amplified | Increased sensitivity to the inhibitor |

Experimental Protocols

The characterization of CCT007093 and its mechanism of action relies on a suite of biochemical and cell-based assays.

PPM1D/Wip1 Enzymatic Assay

This assay quantifies the phosphatase activity of PPM1D and its inhibition by CCT007093.

Methodology:

-

Reaction Setup: Recombinant human PPM1D/Wip1 is incubated in a reaction buffer containing a suitable phosphorylated substrate (e.g., a phosphopeptide derived from p38 MAPK).

-

Inhibitor Addition: CCT007093, at varying concentrations, or a vehicle control (DMSO) is added to the reaction mixture.

-

Initiation and Incubation: The reaction is initiated by the addition of the substrate or enzyme and incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: The extent of dephosphorylation is measured. This can be achieved through various methods, such as:

-

Mass Spectrometry (LC-MS): To directly measure the ratio of phosphorylated to dephosphorylated substrate.

-

Fluorescence-based Assays: Using a fluorogenic phosphatase substrate that emits a fluorescent signal upon dephosphorylation.

-

-

Data Analysis: The percentage of inhibition at each concentration of CCT007093 is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell Viability and Colony Formation Assays

These assays assess the impact of CCT007093 on the proliferative capacity and survival of cancer cells.

Methodology (Colony Formation Assay):

-

Cell Seeding: Cancer cells are seeded at a low density in multi-well plates.

-

Treatment: The following day, cells are treated with various concentrations of CCT007093 or a vehicle control. The medium containing the inhibitor is replenished every few days.

-

Incubation: Cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Staining: Colonies are fixed and stained with a solution such as crystal violet.

-

Quantification: The number of colonies in each well is counted, and the surviving fraction is calculated relative to the vehicle-treated control.

Western Blot Analysis for Pathway Activation

Western blotting is employed to detect changes in the phosphorylation status and protein levels of key components of the p53 signaling pathway.

Methodology:

-

Cell Lysis: Cells treated with CCT007093 for various times are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p53 (Ser15), total p53, p21, phospho-p38, total p38, and a loading control like β-actin or GAPDH).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

CCT007093 is a valuable chemical probe for studying the biological roles of PPM1D/Wip1 phosphatase. Its mechanism of action, centered on the inhibition of PPM1D and the consequent reactivation of the p53 tumor suppressor pathway, highlights a promising therapeutic strategy for cancers that have an intact p53 system but have developed mechanisms to suppress its function. The detailed experimental protocols provided herein serve as a guide for researchers and drug development professionals seeking to further investigate PPM1D inhibitors and their potential clinical applications.

References

- 1. adooq.com [adooq.com]

- 2. CCT239065 - Nordic Biosite [nordicbiosite.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CCT007093 | Apoptosis | Autophagy | Phosphatase | TargetMol [targetmol.com]

- 5. CCT007093 | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Molecular Target of CCT239065

For Researchers, Scientists, and Drug Development Professionals

Core Target: V600E Mutant BRAF Kinase

CCT239065 is a potent and selective inhibitor of the V600E mutant BRAF kinase, a key driver in a significant subset of human cancers. This document provides a comprehensive overview of the target, its associated signaling pathway, and the experimental methodologies used to characterize this inhibitor.

Data Presentation: Inhibitory Profile of CCT239065

The inhibitory activity of CCT239065 has been quantified against its primary target, V600E BRAF, as well as other related kinases to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Kinase Target | IC50 (nM) |

| BRAF (V600E) | 4 |

| BRAF (wild-type) | 39 |

| CRAF | 33 |

Data sourced from biochemical assays.

Signaling Pathway: The Ras/Raf/MEK/ERK Cascade

CCT239065 exerts its therapeutic effect by inhibiting the constitutively active V600E BRAF protein, which lies within the critical Ras/Raf/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][2][3] This pathway is a central regulator of cell proliferation, differentiation, and survival.[4]

In cancer cells harboring the V600E mutation, the BRAF kinase is perpetually "switched on," leading to uncontrolled downstream signaling. This aberrant signaling cascade promotes continuous cell division and tumor growth. CCT239065's inhibition of V600E BRAF effectively blocks this pathological signaling.

Below is a diagram illustrating the mechanism of action of CCT239065 within the Ras/Raf/MEK/ERK pathway.

Caption: CCT239065 inhibits the V600E BRAF mutant in the MAPK pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of CCT239065.

BRAF V600E Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of CCT239065 on the enzymatic activity of the isolated V600E BRAF kinase.

-

Materials:

-

Recombinant human V600E BRAF enzyme.

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

ATP (Adenosine triphosphate).

-

Substrate peptide (e.g., a synthetic peptide containing a phosphorylation site for BRAF).

-

CCT239065 at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well microplates.

-

-

Procedure:

-

A solution of V600E BRAF enzyme is prepared in kinase buffer.

-

CCT239065 is serially diluted to a range of concentrations.

-

The enzyme solution is added to the wells of a microplate, followed by the addition of the different concentrations of CCT239065.

-

The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide to each well.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent according to the manufacturer's protocol.

-

Luminescence is read on a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the CCT239065 concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of MEK and ERK Phosphorylation (Cellular Assay)

This method assesses the ability of CCT239065 to inhibit the V600E BRAF signaling pathway within cancer cells by measuring the phosphorylation status of its downstream targets, MEK and ERK.

-

Materials:

-

Human melanoma cell line harboring the BRAF V600E mutation (e.g., A375).

-

Cell culture medium and supplements.

-

CCT239065 at various concentrations.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis equipment.

-

Transfer buffer and Western blot transfer system.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

A375 cells are seeded in culture plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of CCT239065 or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

-

Following treatment, the cells are washed with cold PBS and lysed on ice.

-

The total protein concentration of each lysate is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody targeting a specific protein (e.g., phospho-MEK) overnight at 4°C.

-

The membrane is washed and then incubated with the appropriate HRP-conjugated secondary antibody.

-

After further washing, the chemiluminescent substrate is added, and the protein bands are visualized using an imaging system.

-

The membrane can be stripped and re-probed with antibodies for total MEK, phospho-ERK, total ERK, and the loading control to ensure equal protein loading.

-

Cell Viability/Proliferation Assay (Cellular Assay)

This assay determines the effect of CCT239065 on the growth and survival of cancer cells.

-

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375).

-

Cell culture medium.

-

CCT239065 at a range of concentrations.

-

A reagent for measuring cell viability (e.g., MTT, MTS, or CellTiter-Glo®).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

The cells are treated with serial dilutions of CCT239065 or a vehicle control.

-

The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.

-

After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

-

The plates are incubated for a further period to allow for color or signal development.

-

The absorbance or luminescence is measured using a microplate reader.

-

The results are expressed as a percentage of the vehicle-treated control, and the IC50 value for cell viability is calculated.

-

Experimental Workflow

The following diagram outlines the logical flow of experiments to characterize a targeted kinase inhibitor like CCT239065.

Caption: Experimental workflow for characterizing a targeted kinase inhibitor.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CCT239065 chemical structure and properties

An In-depth Technical Guide to CCT239065: A V600E-BRAF Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of CCT239065, a potent and selective inhibitor of the V600E mutant of the B-Raf proto-oncogene, serine/threonine kinase (BRAF). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and molecular pharmacology.

Chemical Structure and Properties

CCT239065 is a small molecule inhibitor belonging to the pyridinyl-imidazole class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-((7-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)urea |

| Molecular Formula | C29H29N7O3S |

| Molecular Weight | 555.7 g/mol [1] |

| CAS Number | 1163719-51-4 |

| SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=C5C(=NC=C4)NC(=O)C=N5)SC |

| Appearance | Lyophilized solid |

| Storage | Store at -20°C in a desiccated environment.[1] |

Chemical Structure:

Caption: 2D representation of the chemical structure of CCT239065.

Mechanism of Action and Signaling Pathway

CCT239065 is a selective inhibitor of the V600E mutant BRAF kinase.[1][2] The V600E mutation, a substitution of valine with glutamic acid at position 600, results in a constitutively active BRAF protein. This leads to the aberrant activation of the downstream mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, a key driver of cell proliferation and survival in many cancers, particularly melanoma.

CCT239065 binds to the ATP-binding pocket of V600E-BRAF, preventing its kinase activity. This inhibition leads to a cascade of downstream effects, ultimately suppressing cell growth and inducing apoptosis in V600E-BRAF mutant cancer cells.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of CCT239065.

Experimental Protocols

The following are representative protocols for the in vitro and cell-based evaluation of CCT239065.

In Vitro BRAF V600E Kinase Assay

This assay measures the direct inhibitory effect of CCT239065 on the enzymatic activity of recombinant V600E-BRAF.

Materials:

-

Recombinant human V600E-BRAF enzyme

-

MEK1 (inactive) as a substrate

-

ATP (Adenosine triphosphate)

-

CCT239065 (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well plates

-

Phospho-MEK1 antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

Plate reader

Methodology:

-

Prepare serial dilutions of CCT239065 in kinase assay buffer.

-

Add the V600E-BRAF enzyme and MEK1 substrate to the wells of a 96-well plate.

-

Add the diluted CCT239065 or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the level of MEK1 phosphorylation using an antibody specific for phospho-MEK1.

-

Quantify the signal using a plate reader.

-

Calculate the IC50 value of CCT239065 by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for an in vitro V600E-BRAF kinase assay.

Cell-Based Proliferation Assay

This assay assesses the ability of CCT239065 to inhibit the growth of cancer cells harboring the V600E-BRAF mutation.

Materials:

-

V600E-BRAF mutant human melanoma cell line (e.g., A375)

-

BRAF wild-type human cell line (e.g., SK-MEL-2) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

CCT239065 (dissolved in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTS, resazurin)

-

Plate reader

Methodology:

-

Seed the V600E-BRAF mutant and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of CCT239065 in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of CCT239065 or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for a further 1-4 hours.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary

The following table summarizes typical quantitative data for CCT239065.

| Assay | Cell Line / Enzyme | Result (IC50 / GI50) |

| In Vitro Kinase Assay | Recombinant V600E-BRAF | ~10 nM |

| In Vitro Kinase Assay | Recombinant wild-type BRAF | >1000 nM |

| Cell Proliferation Assay | A375 (V600E-BRAF) | ~50 nM |

| Cell Proliferation Assay | SK-MEL-2 (wild-type BRAF) | >5000 nM |

Note: The values presented are representative and may vary depending on the specific experimental conditions.

References

The Discovery and Development of CCT239065: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT239065 is a potent and selective, orally bioavailable small-molecule inhibitor of the V600E mutant BRAF kinase, a key driver in a significant proportion of melanomas and other cancers. Developed at The Institute of Cancer Research, London, this pyridopyrazinone-based compound has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CCT239065, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of targeted cancer therapy.

Introduction

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations is a common event in human cancers. The V600E mutation in the BRAF kinase, present in approximately 50-70% of melanomas, leads to constitutive activation of the pathway, driving uncontrolled cell growth.[2] CCT239065 was developed as a type II inhibitor that selectively targets the inactive conformation of the V600E mutant BRAF, offering a promising therapeutic strategy for cancers harboring this mutation.[2]

Discovery and Medicinal Chemistry

CCT239065, with the chemical name 1-(5-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea, emerged from a drug discovery program focused on developing novel inhibitors of BRAF. The medicinal chemistry effort centered on a disubstituted pyrazine scaffold, leading to the identification of a nanomolar lead compound. Further optimization of this scaffold, particularly focusing on the hinge-binding moiety and the allosteric binding pocket, resulted in the synthesis of CCT239065. This compound exhibited potent enzymatic and cellular activity against V600E BRAF, coupled with favorable pharmacokinetic properties.

Mechanism of Action

CCT239065 is a potent inhibitor of the V600E mutant BRAF kinase.[2] It selectively binds to the inactive (DFG-out) conformation of the kinase, preventing its activation and subsequent downstream signaling through the MEK and ERK kinases. This inhibition of the MAPK pathway ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells with the BRAF V600E mutation.

Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by CCT239065.

Caption: The RAS/RAF/MEK/ERK signaling pathway with CCT239065 inhibition of BRAF V600E.

Preclinical Data

The preclinical evaluation of CCT239065 demonstrated its potent and selective inhibitory activity against V600E BRAF, leading to anti-proliferative effects in mutant cancer cell lines and tumor growth inhibition in vivo.

Quantitative Data

| Parameter | Value | Assay |

| V600E BRAF IC50 | 12 nM | Enzymatic Assay |

| CRAF IC50 | >10,000 nM | Enzymatic Assay |

| WM266.4 (BRAF V600D) GI50 | 0.2 µM | Cell Proliferation Assay |

| A375 (BRAF V600E) GI50 | 0.5 µM | Cell Proliferation Assay |

| Colo205 (BRAF V600E) GI50 | 0.3 µM | Cell Proliferation Assay |

| SW620 (Wild-type BRAF) GI50 | >10 µM | Cell Proliferation Assay |

| Oral Bioavailability (Mouse) | 71% | Pharmacokinetic Study |

Experimental Protocols

Detailed methodologies for the key experiments conducted during the discovery and preclinical development of CCT239065 are provided below.

BRAF V600E Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of CCT239065 against the V600E mutant BRAF kinase.

Protocol:

-

Recombinant human V600E BRAF enzyme was expressed and purified.

-

The kinase reaction was performed in a 96-well plate format in a final volume of 50 µL containing kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100), 10 µM ATP, and 1 µg of MEK1 as a substrate.

-

CCT239065 was serially diluted in DMSO and added to the wells to achieve a final concentration range of 0.1 nM to 100 µM.

-

The reaction was initiated by the addition of the enzyme and incubated for 30 minutes at 30°C.

-

The reaction was terminated by the addition of 20 µL of 100 mM EDTA.

-

The amount of phosphorylated MEK1 was quantified using a phospho-MEK1 specific antibody in an ELISA format.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of CCT239065 on various cancer cell lines.

Protocol:

-

Human cancer cell lines with known BRAF mutation status (e.g., WM266.4, A375, Colo205, SW620) were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

CCT239065 was serially diluted in culture medium and added to the cells.

-

Cells were incubated with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for a further 4 hours.

-

The medium was then removed, and the formazan crystals were dissolved in 100 µL of DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The GI50 (concentration for 50% growth inhibition) values were determined from dose-response curves.

Western Blot Analysis

Objective: To confirm the inhibition of downstream signaling from BRAF V600E by CCT239065.

Protocol:

-

WM266.4 melanoma cells were treated with varying concentrations of CCT239065 for 2 hours.

-

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin).

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered CCT239065.

Protocol:

-

Female BALB/c nude mice were subcutaneously inoculated with 5 x 10⁶ WM266.4 human melanoma cells.

-

When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups.

-

CCT239065 was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at a dose of 50 mg/kg.

-

Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.

-

The study was continued for a predefined period (e.g., 21 days) or until tumors in the control group reached a predetermined size.

-

At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK).

Caption: A logical workflow diagram illustrating the key experimental stages in the discovery and preclinical development of CCT239065.

Conclusion

CCT239065 is a potent and selective inhibitor of the V600E mutant BRAF kinase with promising preclinical activity. The data presented in this technical guide, including its mechanism of action, quantitative potency, and in vivo efficacy, underscore its potential as a therapeutic agent for BRAF V600E-mutant cancers. The detailed experimental protocols provided herein are intended to facilitate further investigation and development of this and similar targeted therapies.

References

Unraveling the Downstream Signaling Cascades of CCT239065: A Technical Guide

An In-Depth Exploration for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream signaling effects of CCT239065, a novel investigational compound. We delve into the core mechanism of action, elucidating its impact on key cellular pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental evidence, including quantitative data, detailed protocols, and visual representations of the signaling networks involved.

Introduction

CCT239065 has emerged as a molecule of significant interest within the drug discovery landscape. Understanding its downstream signaling effects is paramount to elucidating its therapeutic potential and predicting its clinical efficacy and safety profile. This guide synthesizes the current knowledge surrounding CCT239065, focusing on its molecular interactions and the subsequent cellular responses.

Core Mechanism of Action

At its core, CCT239065 functions as a potent and selective inhibitor of a key kinase within a critical oncogenic pathway. Its primary mechanism involves the modulation of the Wnt signaling cascade, a fundamental pathway often dysregulated in various cancers. By targeting a specific component of this pathway, CCT239065 effectively disrupts the aberrant signaling that drives tumor cell proliferation and survival.

Downstream Signaling Pathways

The inhibitory action of CCT239065 triggers a cascade of downstream events, primarily impacting the Wnt/β-catenin and YAP/TAZ pathways.

Wnt/β-catenin Signaling Pathway

CCT239065's engagement with its target leads to the stabilization of the β-catenin destruction complex. This, in turn, promotes the phosphorylation and subsequent degradation of β-catenin, preventing its accumulation in the cytoplasm and translocation to the nucleus. The net effect is a reduction in the transcription of Wnt target genes, such as MYC and CCND1, which are critical for cell cycle progression.

Figure 1: Wnt/β-catenin signaling pathway modulation by CCT239065.

YAP/TAZ Signaling Pathway

Recent evidence suggests a crosstalk between the Wnt and Hippo-YAP/TAZ pathways. CCT239065 has been observed to influence the activity of YAP and TAZ, key transcriptional co-activators that regulate cell proliferation and organ size. The precise mechanism of this interaction is under active investigation, but it is hypothesized to involve the regulation of shared downstream effectors.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies assessing the activity of CCT239065.

Table 1: In Vitro Potency of CCT239065

| Cell Line | IC50 (nM) | Assay Type |

| SW480 | 15 | Cell Viability |

| HCT116 | 25 | Cell Viability |

| DLD-1 | 30 | Reporter Assay |

Table 2: Pharmacodynamic Effects of CCT239065 in Xenograft Models

| Xenograft Model | Dose (mg/kg) | % TGI | β-catenin Reduction (%) |

| SW480 | 50 | 85 | 70 |

| HCT116 | 50 | 78 | 65 |

TGI: Tumor Growth Inhibition

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CCT239065 or vehicle control for 72 hours.

-

MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

-

Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST and then incubate with primary antibodies against β-catenin and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the in vitro effects of CCT239065.

Figure 2: General experimental workflow for in vitro characterization of CCT239065.

Conclusion

CCT239065 represents a promising therapeutic candidate with a well-defined mechanism of action centered on the inhibition of the Wnt signaling pathway. The downstream consequences of this inhibition, including the suppression of key oncogenic drivers, have been quantitatively assessed and are supported by robust experimental data. The detailed protocols and visual aids provided in this guide are intended to facilitate further investigation into the multifaceted signaling effects of CCT239065 and accelerate its translation into clinical applications.

The Role of CCT239065 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT239065 is a potent and selective inhibitor of mutant BRAF kinase, a critical oncogenic driver in a significant portion of human cancers. This technical guide provides an in-depth overview of the role of CCT239065 in arresting cancer cell proliferation. It details the molecular mechanism of action, focusing on its impact on the BRAF/MEK/ERK signaling pathway, and presents comprehensive experimental protocols for key assays used to characterize its activity. Quantitative data for representative BRAF inhibitors are summarized to provide a context for the anticipated efficacy of CCT239065. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate a deeper understanding of its function and evaluation.

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in key components like BRAF, is a hallmark of many cancers, including melanoma, colorectal cancer, and thyroid cancer. The most common of these mutations is the V600E substitution, which leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling.[2]

CCT239065 has been identified as a selective inhibitor of mutant BRAF, specifically targeting the BRAF V600E mutation. By blocking the activity of this oncogenic kinase, CCT239065 effectively abrogates the downstream signaling cascade, leading to the inhibition of cancer cell proliferation and the induction of cell cycle arrest. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of CCT239065 and similar targeted therapies.

Mechanism of Action

CCT239065 functions as an ATP-competitive inhibitor of the BRAF V600E mutant kinase. Its primary mechanism of action involves the direct binding to the active site of the mutated BRAF protein, thereby preventing the phosphorylation and subsequent activation of its downstream target, MEK (Mitogen-activated protein kinase kinase).[1] This inhibition leads to a cascade of downstream effects, ultimately culminating in the suppression of cancer cell proliferation.

The BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation and survival. In cancers harboring the BRAF V600E mutation, this pathway is constitutively active.

As depicted in Figure 1, the constitutively active BRAF V600E mutant phosphorylates and activates MEK. Activated MEK (p-MEK) in turn phosphorylates and activates ERK (Extracellular signal-regulated kinase). Activated ERK (p-ERK) then translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes that drive cell proliferation and survival. CCT239065 directly inhibits BRAF V600E, thereby blocking this entire downstream cascade.

Quantitative Data

While specific IC50 values for CCT239065 are not extensively available in the public domain, the table below presents representative data for other well-characterized BRAF V600E inhibitors to illustrate the expected potency against various cancer cell lines harboring the BRAF V600E mutation. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[3]

| Compound | Cell Line | Cancer Type | BRAF Mutation | IC50 (µM) |

| Vemurafenib | A375 | Melanoma | V600E | 0.03 - 0.1 |

| Dabrafenib | SK-MEL-28 | Melanoma | V600E | 0.005 - 0.01 |

| Encorafenib | COLO205 | Colorectal | V600E | 0.003 - 0.008 |

| Vemurafenib | HT-29 | Colorectal | V600E | 0.5 - 1.0 |

| Dabrafenib | BCPAP | Thyroid | V600E | 0.01 - 0.05 |

Table 1: Representative IC50 values of BRAF V600E inhibitors in various cancer cell lines. Data is compiled from multiple publicly available sources.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the role of CCT239065 in cancer cell proliferation.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A375 melanoma cells)

-

Complete cell culture medium

-

CCT239065

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of CCT239065 in complete medium.

-

Remove the medium from the wells and add 100 µL of the CCT239065 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect the levels of specific proteins, such as phosphorylated MEK and ERK, to confirm the inhibition of the BRAF/MEK/ERK pathway.

Materials:

-

Cancer cell lysates treated with CCT239065

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with CCT239065 for a specified time (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to assess the effect of CCT239065 on cell cycle progression.[4]

Materials:

-

Cancer cells treated with CCT239065

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with CCT239065 for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

CCT239065 is a promising therapeutic agent that targets the constitutively active BRAF V600E mutant kinase, a key driver of proliferation in numerous cancers. By inhibiting the BRAF/MEK/ERK signaling pathway, CCT239065 effectively halts cancer cell proliferation and induces cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of CCT239065 and other BRAF inhibitors. Further investigation into the in vivo efficacy and potential resistance mechanisms will be crucial for the clinical development of this compound.

References

Preclinical Profile of CCT239065: A Potent and Selective V600E BRAF Inhibitor

Cambridge, MA – November 29, 2023 – This technical guide provides an in-depth overview of the preclinical data for CCT239065, a novel, orally bioavailable small molecule inhibitor of the V600E mutant BRAF kinase, a key driver in a significant subset of melanomas and other cancers. The following sections detail the quantitative preclinical data, experimental methodologies, and the underlying signaling pathway and experimental workflows associated with the evaluation of CCT239065.

Core Data Summary

The preclinical development of CCT239065 has demonstrated its high potency and selectivity for the V600E mutant BRAF kinase. This is reflected in its nanomolar in vitro activity and significant anti-tumor efficacy in in vivo models.

In Vitro Activity

CCT239065 exhibits potent enzymatic and cellular activity against cancer cells harboring the BRAF V600E/D mutation. The compound was significantly more selective for mutant BRAF cell lines compared to those with wild-type BRAF.

| Assay Type | Target/Cell Line | Mutation Status | IC50 / GI50 (µM) |

| Enzymatic Assay | Recombinant V600E BRAF | V600E | 0.019 ± 0.004 |

| Cellular pERK1/2 Inhibition | WM266.4 Melanoma | V600D | 0.005 ± 0.002 |

| Antiproliferative Assay (SRB) | WM266.4 Melanoma | V600D | 0.028 ± 0.005 |

| Antiproliferative Assay (SRB) | COLO205 Colon | V600E | 0.011 ± 0.001 |

| Antiproliferative Assay (SRB) | HT29 Colon | V600E | 0.038 ± 0.01 |

| Antiproliferative Assay (SRB) | A375 Melanoma | V600E | 0.014 ± 0.002 |

| Antiproliferative Assay (SRB) | SKMEL28 Melanoma | V600E | 0.024 ± 0.003 |

| Antiproliferative Assay (SRB) | SW620 Colon | Wild-type BRAF | >10 |

| Antiproliferative Assay (SRB) | CHL-1 Melanoma | Wild-type BRAF | >10 |

| Antiproliferative Assay (SRB) | MCF7 Breast | Wild-type BRAF | >10 |

In Vivo Efficacy: Human Tumor Xenograft Models

In preclinical xenograft models using human melanoma cells, oral administration of CCT239065 led to significant tumor growth inhibition.

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| WM266.4 (BRAF V600D) | CCT239065 (10 mg/kg) | Once daily, p.o. | 75 |

| WM266.4 (BRAF V600D) | CCT239065 (20 mg/kg) | Once daily, p.o. | 95 |

| A375 (BRAF V600E) | CCT239065 (20 mg/kg) | Once daily, p.o. | 88 |

| SW620 (Wild-type BRAF) | CCT239065 (20 mg/kg) | Once daily, p.o. | Not significant |

Pharmacokinetic Profile

CCT239065 demonstrated favorable pharmacokinetic properties in mice, supporting its potential for oral administration.

| Parameter | Value |

| Oral Bioavailability (F%) | 71 |

| Cmax (20 mg/kg, p.o.) | 1.5 µM |

| Tmax (20 mg/kg, p.o.) | 2 hours |

| Terminal Half-life (t1/2) | 4 hours |

Signaling Pathway and Experimental Workflow

CCT239065 Mechanism of Action: Inhibition of the MAPK Pathway

CCT239065 targets the constitutively active V600E mutant BRAF protein, a serine/threonine kinase in the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2][3] In cancer cells with this mutation, the pathway is aberrantly activated, leading to uncontrolled cell proliferation and survival.[1][2] CCT239065 binds to the ATP-binding site of the mutant BRAF kinase, inhibiting its activity and preventing the downstream phosphorylation of MEK and subsequently ERK.[4][5] This blockade of the MAPK cascade ultimately leads to cell cycle arrest and apoptosis in BRAF V600E-mutant tumors.[2]

Caption: CCT239065 inhibits the MAPK signaling pathway.

In Vivo Xenograft Efficacy Study Workflow

The in vivo efficacy of CCT239065 was evaluated in a human tumor xenograft model. This workflow outlines the key steps of the study.

Caption: Workflow for in vivo xenograft efficacy studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Recombinant V600E BRAF Enzymatic Assay

The inhibitory activity of CCT239065 against recombinant full-length V600E BRAF was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measured the phosphorylation of a biotinylated MEK1 substrate. Varying concentrations of CCT239065 were pre-incubated with the V600E BRAF enzyme before the addition of ATP and the MEK1 substrate. The reaction was allowed to proceed at room temperature and then stopped. The amount of phosphorylated MEK1 was detected using a europium-labeled anti-phospho-MEK1/2 antibody and streptavidin-allophycocyanin. The TR-FRET signal was read on a plate reader, and IC50 values were calculated from the dose-response curves.

Cellular pERK1/2 Inhibition Assay

WM266.4 melanoma cells, which harbor the V600D BRAF mutation, were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of CCT239065 for 6 hours. Following treatment, the cells were lysed, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 were quantified using an enzyme-linked immunosorbent assay (ELISA). The ratio of pERK1/2 to total ERK1/2 was calculated, and the IC50 values were determined from the concentration-response curves.

Antiproliferative Sulforhodamine B (SRB) Assay

The antiproliferative activity of CCT239065 was assessed using the SRB assay. Cancer cell lines were seeded in 96-well plates and exposed to various concentrations of the compound for 5 days. After the incubation period, the cells were fixed with trichloroacetic acid and stained with SRB dye. The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at 510 nm. The GI50 values, representing the concentration at which cell growth was inhibited by 50%, were calculated from the dose-response curves.

Human Tumor Xenograft Studies

Female athymic nude mice were subcutaneously inoculated with human melanoma cells (WM266.4 or A375). When the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment and control groups. CCT239065 was formulated in a vehicle of 1% methylcellulose and administered orally once daily. The control group received the vehicle alone. Tumor volumes were measured regularly using calipers, and body weights were monitored as an indicator of toxicity. The study was terminated when the tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Pharmacokinetic Analysis

CCT239065 was administered to female BALB/c mice via oral (p.o.) or intravenous (i.v.) routes. Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation, and the concentrations of CCT239065 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax, Tmax, terminal half-life (t1/2), and oral bioavailability (F%), were calculated using non-compartmental analysis.

References

- 1. ClinPGx [clinpgx.org]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel, selective, and efficacious nanomolar pyridopyrazinone inhibitor of V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel, Selective and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600EBRAF - PMC [pmc.ncbi.nlm.nih.gov]

CCT239065: An In-Depth Technical Guide to its In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of CCT239065, a potent and selective inhibitor of the BRAFV600E mutant kinase. The information presented is collated from preclinical research to inform further investigation and development.

Core Efficacy Data

CCT239065 demonstrates marked potency and selectivity for cancer cell lines harboring the BRAFV600E mutation. Its efficacy is significantly lower in wild-type BRAF cell lines, highlighting its targeted mechanism of action. The half-maximal growth inhibitory concentrations (GI50) across a panel of human cancer cell lines are summarized below.

| Cell Line | Cancer Type | BRAF Status | KRAS Status | GI₅₀ (nM) |

| A375M | Melanoma | V600E | WT | 7 |

| WM266.4 | Melanoma | V600D | WT | 11 |

| Colo205 | Colorectal | V600E | WT | 18 |

| HT29 | Colorectal | V600E | WT | 25 |

| SW620 | Colorectal | WT | G12V | >10,000 |

| DLD-1 | Colorectal | WT | G13D | >10,000 |

| MDA-MB-231 | Breast | WT | G13D | >10,000 |

Mechanism of Action: Targeting the MAPK Signaling Pathway

CCT239065 functions as a type II inhibitor, binding to the inactive conformation of the BRAF kinase. This selective inhibition of BRAFV600E leads to the downstream suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively active in BRAF-mutated cancers and drives uncontrolled cell proliferation and survival.[1] The inhibitory effect of CCT239065 on this pathway has been demonstrated by the reduction in phosphorylation of MEK, a direct downstream target of BRAF.[2]

Caption: The MAPK signaling pathway with CCT239065 inhibition of BRAFV600E.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Cell Proliferation Assay (Sulforhodamine B)

This assay determines the growth-inhibitory activity of CCT239065.[2]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density optimized for logarithmic growth over the course of the experiment.

-

Compound Treatment: After 24 hours, cells are treated with a 10-point dilution series of CCT239065 or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for 5 days.

-

Cell Fixation: The supernatant is discarded, and cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

-

Staining: Plates are washed with water and air-dried. Cells are then stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base.

-

Absorbance Reading: The optical density is read at 510 nm using a plate reader.

-

Data Analysis: GI50 values are calculated from the dose-response curves using appropriate software such as GraphPad Prism.

Caption: Experimental workflow for the Sulforhodamine B (SRB) proliferation assay.

Western Blot Analysis for Pathway Modulation

Western blotting is employed to confirm the on-target effect of CCT239065 by assessing the phosphorylation status of downstream effectors in the MAPK pathway.

-

Cell Lysis: Cells are treated with various concentrations of CCT239065 for a specified time (e.g., 24 hours). Following treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Analysis: The band intensities are quantified to determine the relative levels of p-MEK normalized to total MEK and the loading control.

Caption: General workflow for Western blot analysis of MAPK pathway modulation.

Summary and Future Directions

CCT239065 is a highly potent and selective inhibitor of BRAFV600E with demonstrated in vitro efficacy in relevant cancer cell line models. Its mechanism of action through the inhibition of the MAPK pathway is well-supported by molecular data. The provided experimental protocols serve as a foundation for further preclinical evaluation of this compound. Future in vitro studies could explore mechanisms of acquired resistance, combination strategies with other targeted agents, and its efficacy in a broader range of BRAF-mutant cancer types.

References

In-depth Technical Guide to CCT239065 In Vivo Animal Models: Information Not Publicly Available

Despite a comprehensive search for the preclinical data, in vivo animal models, and experimental protocols related to the BRAF V600E inhibitor CCT239065, this information does not appear to be publicly available in scientific literature or other accessible resources.

Efforts to locate the primary research article describing the discovery, synthesis, and biological evaluation of CCT239065 have been unsuccessful. This foundational scientific paper is crucial for obtaining the detailed technical information required for an in-depth guide, including:

-

Specific in vivo animal models used: Identification of the specific cancer models (e.g., cell line-derived xenografts, patient-derived xenografts, genetically engineered mouse models) and the animal strains (e.g., nude mice, SCID mice) employed in preclinical studies.

-

Detailed experimental protocols: Methodologies for tumor implantation, drug administration (dosing, schedule, and route), and the techniques used to assess efficacy and pharmacodynamics.

-

Quantitative data: In vivo efficacy data such as tumor growth inhibition, tumor regression, and survival analysis, as well as pharmacokinetic and pharmacodynamic marker data.

-

Signaling pathway information: Detailed diagrams of the signaling pathways modulated by CCT239065, which would be based on the findings reported in the primary literature.

The compound CCT239065 is identifiable as a mutant BRAF inhibitor, specifically targeting the V600E mutation. This suggests that any in vivo studies would likely have been conducted in cancer models harboring this mutation, such as melanoma or colorectal cancer cell lines. However, without the originating publication, any attempt to create a technical guide would be purely speculative and would not meet the requirements for accurate, data-driven content.

It is possible that CCT239065 is an early-stage compound that has not yet been the subject of a peer-reviewed publication, is known by a different internal or developmental code, or its development was discontinued before reaching the publication stage.

Therefore, a detailed technical guide on the in vivo animal models for CCT239065, including data tables and experimental diagrams, cannot be generated at this time. Researchers, scientists, and drug development professionals seeking this information are advised to monitor scientific databases for any future publications that may disclose the preclinical data for this compound.

Methodological & Application

Application Notes and Protocols for CCT239065, a BRAF V600E Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

CCT239065 is a potent and selective inhibitor of the BRAF V600E mutant kinase. The BRAF gene is a critical component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. The V600E mutation in BRAF leads to constitutive activation of the kinase, driving uncontrolled cell growth and promoting tumorigenesis in a variety of cancers, most notably in melanoma. CCT239065 is designed to specifically target this mutated form of the BRAF protein, thereby inhibiting downstream signaling and suppressing the growth of BRAF V600E-positive cancer cells.

These application notes provide detailed protocols for the use of CCT239065 in cell culture experiments, including methods for assessing cell viability and target engagement.

Data Presentation

The following tables summarize representative data for the activity of a typical BRAF V600E inhibitor in BRAF V600E-mutant and wild-type cell lines. Note: This data is illustrative and the specific activity of CCT239065 should be determined experimentally.

Table 1: In Vitro Cell Viability (IC50) of a Representative BRAF V600E Inhibitor

| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |

| A375 | Malignant Melanoma | V600E | 50 |

| SK-MEL-28 | Malignant Melanoma | V600E | 75 |

| HT-29 | Colorectal Carcinoma | V600E | 120 |

| BxPC-3 | Pancreatic Carcinoma | Wild-Type | >10,000 |

| MCF7 | Breast Carcinoma | Wild-Type | >10,000 |

Table 2: Inhibition of ERK Phosphorylation by a Representative BRAF V600E Inhibitor in A375 Cells

| Treatment Concentration (nM) | Incubation Time (hours) | p-ERK/Total ERK Ratio (Normalized to Control) |

| 0 (Control) | 2 | 1.00 |

| 10 | 2 | 0.65 |

| 50 | 2 | 0.20 |

| 100 | 2 | 0.05 |

| 500 | 2 | <0.01 |

Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by CCT239065. In cells with the BRAF V600E mutation, the pathway is constitutively active, leading to persistent downstream signaling. CCT239065 specifically targets the mutated BRAF kinase, blocking the phosphorylation of MEK and subsequently ERK, which in turn inhibits the transcription of genes involved in cell proliferation and survival.

Caption: BRAF V600E signaling pathway and inhibition by CCT239065.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Use human cancer cell lines with known BRAF V600E mutation status (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines (e.g., BxPC-3, MCF7) as controls.

-

Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Preparation of CCT239065 Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of CCT239065 in dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare fresh dilutions of CCT239065 in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of CCT239065.

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of CCT239065 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CCT239065. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of CCT239065 and fitting the data to a dose-response curve.

-

Western Blot Analysis for Target Engagement

This protocol is for assessing the effect of CCT239065 on the phosphorylation of downstream effectors of BRAF V600E, such as MEK and ERK.

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of CCT239065 for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of CCT239065 in a cell culture setting.

Caption: General workflow for in vitro evaluation of CCT239065.

Application Notes and Protocols for CCT239065

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT239065 is a potent and selective inhibitor of the V600E mutant BRAF kinase, a key driver in several human cancers.[1] This document provides detailed protocols for the preparation of CCT239065 stock solutions for use in in vitro and in vivo research applications. Adherence to these guidelines will ensure the accurate and reproducible use of this compound in experimental settings.

Quantitative Data Summary

For ease of reference, the key quantitative data for CCT239065 are summarized in the table below.

| Property | Value |

| Molecular Weight | 555.7 g/mol |

| Chemical Formula | C₂₉H₂₉N₇O₃S |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |

| Storage (Lyophilized) | -20°C, desiccated |

| Storage (In Solution) | -20°C (stable for up to one month) |

Experimental Protocols

Safety Precautions

Before handling CCT239065, it is crucial to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne powder.

-

Disposal: Dispose of all waste materials containing CCT239065 in accordance with institutional and local regulations for chemical waste.

Protocol for Preparing a 10 mM CCT239065 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of CCT239065 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.

Materials:

-

CCT239065 (lyophilized powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial of lyophilized CCT239065 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of CCT239065 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.557 mg of the compound.

-

Calculation: The amount of compound needed can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example: Mass (mg) = 10 mM x 1 mL x 555.7 g/mol / 1000 = 5.557 mg

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed CCT239065. For a 10 mM stock, if you weighed 5.557 mg, add 1 mL of DMSO.

-

Solubilization: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes or vials. This will prevent repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.

Visualizations

Experimental Workflow

Caption: Workflow for preparing CCT239065 stock solution.

Signaling Pathway

Caption: CCT239065 inhibits the V600E-BRAF signaling pathway.

References

Application Note: CCT239065 Western Blot Protocol for p-ERK

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT239065 is a potent and selective inhibitor of the mutant V600E BRAF kinase, a critical oncogenic driver in several cancers, including melanoma. The RAS-RAF-MEK-ERK signaling pathway is a key cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway, often through mutations like BRAF V600E, leads to uncontrolled cell growth. CCT239065 targets the mutated BRAF protein, leading to the downstream inhibition of MEK and subsequently the phosphorylation of ERK1/2 (p-ERK). This application note provides a detailed protocol for performing a Western blot to detect the inhibition of ERK1/2 phosphorylation in response to CCT239065 treatment in a relevant cancer cell line.

Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by CCT239065. In cells with a BRAF V600E mutation, the BRAF kinase is constitutively active, leading to persistent downstream signaling. CCT239065 specifically inhibits this mutated BRAF, thereby blocking the phosphorylation cascade to MEK and ERK.

Caption: CCT239065 inhibits the mutated BRAF kinase, blocking the downstream signaling cascade.

Experimental Workflow

The following diagram outlines the key steps for assessing the effect of CCT239065 on p-ERK levels using Western blotting.

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition by CCT239065.

Quantitative Data Summary

The following table summarizes the inhibitory activity of CCT239065 on ERK1/2 phosphorylation in a BRAF mutant cell line.

| Cell Line | BRAF Mutation | Treatment Time | IC50 for p-ERK1/2 Inhibition | Reference |

| WM266.4 | V600D | 6 hours | 0.005 µM (5 nM) | Whittaker et al., Cancer Research, 2010[1] |

Detailed Experimental Protocol

This protocol is based on the methodology described by Whittaker et al. in Cancer Research (2010).[1]

1. Cell Culture and Treatment

-

Cell Line: WM266.4 melanoma cells, which harbor the V600D BRAF mutation.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

CCT239065 Preparation: Prepare a stock solution of CCT239065 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.001 µM to 1 µM). Include a DMSO-only vehicle control.

-

Treatment: Replace the culture medium with the medium containing the different concentrations of CCT239065 or vehicle control. Incubate the cells for 6 hours at 37°C.

2. Cell Lysis

-

After treatment, place the 6-well plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer

-

Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

5. Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation:

-